2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
“2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a chemical compound. It is a derivative of 1,3,4-thiadiazole , a group of heterocyclic aromatic compounds that contain two nitrogen atoms and one sulfur atom in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a part of, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antimicrobial Agents
The presence of the 1,3,4-thiadiazole moiety in compounds has been associated with potent antimicrobial properties . This suggests that our compound of interest could be synthesized and evaluated as a potential antimicrobial agent. Its efficacy could be tested against various bacterial strains such as E. coli and B. mycoides, as well as fungal species like C. albicans. The structural analogs of thiadiazole have shown promising results, and similar activities could be expected from this compound.
Anticancer Research
Compounds containing thiadiazole rings have been reported to exhibit cytotoxic activities against cancer cell lines . The compound could be synthesized and its effects on cell viability assessed using assays such as MTT. It would be particularly interesting to evaluate its selectivity towards cancer cells over normal cells, which is a crucial aspect of anticancer drug design.
Future Directions
The future directions for “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” could involve further exploration of its potential applications. For instance, 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties , suggesting potential use in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
It is suggested that this compound may interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
The exact mode of action of 2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one It is hypothesized that this compound may form hydrogen bonds with different targets, which could lead to changes in their function .
Pharmacokinetics
It is suggested that the presence of heterocyclic rings with nitrogen atoms in the compound could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of 2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one It has been suggested that this compound may have cytotoxic activity against certain cancer cell lines .
properties
IUPAC Name |
2-cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(9-11-3-1-2-4-11)17-7-5-16(6-8-17)12-10-14-19-15-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULQPZZXNJUWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
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